Medicinal chemistry applications of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine
Medicinal chemistry applications of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine
An In-depth Technical Guide for Medicinal Chemistry Applications of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Within this class, 3-aminopyrazole derivatives have emerged as particularly potent modulators of critical disease targets, most notably protein kinases.[3][4][5] This guide focuses on a specific, representative molecule: 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine . We will dissect its structural attributes, propose a primary mechanism of action based on extensive data from analogous compounds, and provide actionable experimental frameworks for its evaluation and optimization in a drug discovery context. This document serves as a technical blueprint for researchers aiming to leverage this scaffold for the development of novel therapeutics, particularly in oncology.
Structural and Physicochemical Profile
1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is a small molecule featuring three key pharmacophoric elements:
-
The 3-Aminopyrazole Core: This is the primary driver of biological activity, acting as a "hinge-binder" in many protein kinases. The exocyclic amine and the pyrazole nitrogens are perfectly positioned to form critical hydrogen bonds.
-
The N1-Methyl Group: This substituent occupies the solvent-exposed region in many kinase active sites. Its presence blocks the formation of a tautomer and can be crucial for modulating potency and physicochemical properties like solubility.
-
The C5-Oxane Ring (Tetrahydropyran): This bulky, saturated heterocyclic moiety projects into the hydrophobic back pocket of the ATP-binding site. It serves to anchor the molecule, enhance potency, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Data Summary
| Property | Value (Predicted/Actual) | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₅N₃O | Defines the elemental composition. |
| Molecular Weight | 181.24 g/mol | Falls within Lipinski's Rule of Five for good oral bioavailability. |
| XlogP3 | 0.3 | Indicates a favorable balance between solubility and permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Crucial for target interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 3 (2x Pyrazole N, 1x Oxane O) | Contributes to solubility and target binding. |
Data sourced from PubChem and computational models.
Core Application: AXL Receptor Tyrosine Kinase Inhibition
While direct studies on 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine are not extensively published, overwhelming evidence from closely related analogs strongly points towards its application as a potent inhibitor of the AXL receptor tyrosine kinase.[3][4] AXL is a high-value oncology target implicated in tumor proliferation, survival, metastasis, and drug resistance.[4]
Proposed Mechanism of Action (MoA)
The 3-aminopyrazole scaffold is expertly designed to mimic the adenine portion of ATP. It is proposed to bind to the ATP-binding site of the AXL kinase domain, specifically engaging with the "hinge" region that connects the N- and C-lobes of the kinase.
-
Key Interaction 1: The exocyclic 3-amino group forms a hydrogen bond with the backbone carbonyl of a hinge residue.
-
Key Interaction 2: The N2 nitrogen of the pyrazole ring forms a second hydrogen bond with the backbone NH of a hinge residue.
This bidentate hydrogen bond interaction is a classic binding mode for pyrazole-based kinase inhibitors and is the foundation of their high-affinity binding.[5] The C5-oxane ring then occupies a hydrophobic pocket, further stabilizing the complex.
The AXL Signaling Pathway
Inhibition of AXL blocks its autophosphorylation and subsequent downstream signaling cascades that promote cancer progression. The diagram below illustrates the central role of AXL.
Caption: AXL signaling pathway and the proposed point of inhibition.
Structure-Activity Relationship (SAR) Insights
Based on published data for analogous AXL inhibitors, we can infer the following SAR principles for optimizing this scaffold.[3]
-
N1-Position (Methyl): Small alkyl groups are generally well-tolerated. Replacing the methyl with an ethyl or cyclopropyl group could probe for additional hydrophobic interactions without adding excessive bulk.
-
C5-Position (Oxane): This group is critical for potency. Modification is a key strategy for improving selectivity and metabolic stability. Replacing the oxane with a piperidine or cyclohexane could modulate basicity and lipophilicity. Introducing substituents onto the oxane ring itself can be used to vector into specific sub-pockets.
-
C3-Amine: This group is almost always conserved as it is essential for the hinge-binding interaction. Acylation or alkylation of this amine typically results in a complete loss of activity.
Experimental Protocols for Compound Evaluation
To validate the hypothesis that 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine is an AXL inhibitor, a tiered experimental approach is necessary.
Protocol: In Vitro AXL Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the binding affinity (Kd) of the compound to the purified AXL kinase domain.
Principle: This is a competitive binding assay. A fluorescently labeled "tracer" that binds to the AXL ATP site is displaced by the test compound. The resulting change in Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody (binding the kinase) and the tracer is measured.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine in 100% DMSO.
-
Prepare a serial 1:3 dilution series in DMSO, then dilute into Kinase Buffer A to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare AXL kinase, Eu-anti-GST antibody, and Alexa Fluor™ labeled tracer solutions in Kinase Buffer A according to the manufacturer's protocol.
-
-
Assay Plate Setup (384-well):
-
Add 5 µL of the diluted compound series to the appropriate wells.
-
Add 5 µL of AXL kinase/Eu-antibody mixture to all wells.
-
Add 5 µL of tracer solution to all wells.
-
For controls, use DMSO only (0% inhibition) and a known potent AXL inhibitor like BGB324 or no-tracer wells (100% inhibition).
-
-
Incubation & Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data relative to the high and low controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which can be converted to a Kd.
-
Protocol: Cell-Based Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits AXL phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture A549 or MDA-MB-231 cells (which have high endogenous AXL expression) to ~80% confluency.
-
Compound Treatment: Starve cells in serum-free media for 4-6 hours. Treat cells with varying concentrations of 1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine (e.g., 10 µM, 1 µM, 100 nM, 10 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with Gas6 (the AXL ligand) for 15 minutes to induce AXL phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-AXL (pAXL).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the pAXL/Total AXL ratio indicates successful target engagement.
Proposed Drug Discovery Workflow
The development of this scaffold into a clinical candidate would follow a standard hit-to-lead and lead optimization workflow.
Caption: A typical kinase inhibitor drug discovery workflow.
Conclusion and Future Directions
1-Methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine represents a highly promising starting point for a medicinal chemistry campaign. Its structural similarity to known AXL inhibitors provides a strong, data-driven hypothesis for its mechanism of action.[3][4] The immediate path forward involves synthesizing the compound and validating its activity through the biochemical and cellular assays detailed in this guide.
Future work should focus on a multi-parameter optimization campaign targeting:
-
Enhanced Potency: Fine-tuning the C5-substituent to maximize interactions within the hydrophobic pocket.
-
Kinome Selectivity: Profiling promising analogs against a broad panel of kinases to ensure a clean off-target profile, which is critical for minimizing toxicity.
-
Drug-like Properties: Systematically improving metabolic stability, solubility, and oral bioavailability to develop a compound suitable for in vivo studies and eventual clinical development.
This scaffold embodies the principles of modern drug design, leveraging a privileged core to create high-affinity ligands for a critical oncology target.
References
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC (PubMed Central). Available at: [Link]
-
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
